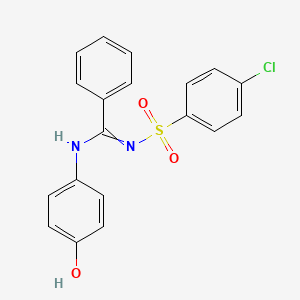![molecular formula C23H22N2O3S B2493321 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946368-20-3](/img/structure/B2493321.png)
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a potent antagonist for the P2Y14 receptor, which is implicated in inflammatory bowel disease (IBD) treatment .
Méthodes De Préparation
The synthesis of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which include 4-methylphenol, thiophene-2-carboxylic acid, and 1,2,3,4-tetrahydroquinoline. These intermediates undergo a series of reactions such as acylation, amidation, and cyclization to form the final product .
the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups, purification by column chromatography, and characterization by spectroscopic methods such as NMR and mass spectrometry .
Analyse Des Réactions Chimiques
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological receptors, particularly the P2Y14 receptor.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases such as IBD.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its antagonistic activity at the P2Y14 receptor. This receptor is involved in the regulation of immune responses and inflammation. By binding to the P2Y14 receptor, the compound inhibits its activity, leading to a reduction in inflammatory responses. The molecular targets and pathways involved include the PKA/CREB/RIPK1 axis, which plays a crucial role in mediating the anti-inflammatory effects of the compound .
Comparaison Avec Des Composés Similaires
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can be compared with other similar compounds, such as:
4-amide-thiophene-2-carboxyl derivatives: These compounds also exhibit potent antagonistic activity at the P2Y14 receptor and have similar anti-inflammatory properties.
Thiophene chalcones: These compounds are known for their inhibitory activity against enzymes like tyrosinase and have applications in the treatment of hyperpigmentation disorders.
The uniqueness of this compound lies in its specific structure, which confers high selectivity and potency as a P2Y14 receptor antagonist, making it a promising candidate for further research and development in the field of inflammatory disease treatment .
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-10-19(11-7-16)28-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCJKHKJFVEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

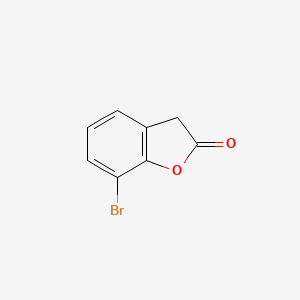
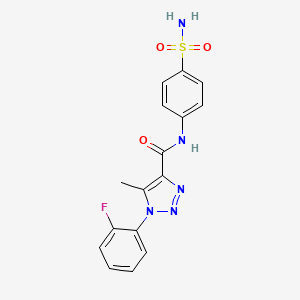
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2493249.png)


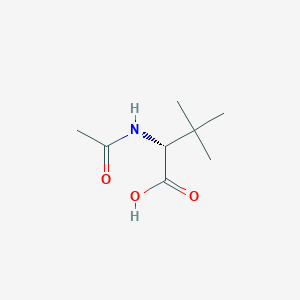
![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)
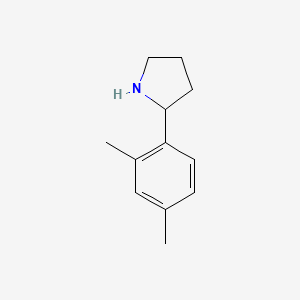

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
